(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine

3-aminopyrrolidine N-alkyl SAR monoamine reuptake inhibitor

(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine (CAS 820981-37-1) is a chiral 3-aminopyrrolidine derivative bearing a 3,5-dichlorobenzyl substituent and an N-propyl side chain. It belongs to the broader class of N,N-disubstituted 3-aminopyrrolidines that have been explored as monoamine reuptake inhibitors and N-type calcium channel blockers in patent literature.

Molecular Formula C14H20Cl2N2
Molecular Weight 287.2 g/mol
CAS No. 820981-37-1
Cat. No. B14207183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine
CAS820981-37-1
Molecular FormulaC14H20Cl2N2
Molecular Weight287.2 g/mol
Structural Identifiers
SMILESCCCN(CC1=CC(=CC(=C1)Cl)Cl)C2CCNC2
InChIInChI=1S/C14H20Cl2N2/c1-2-5-18(14-3-4-17-9-14)10-11-6-12(15)8-13(16)7-11/h6-8,14,17H,2-5,9-10H2,1H3/t14-/m0/s1
InChIKeyWJPCZXZEECCLAG-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-N-[(3,5-Dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine (CAS 820981-37-1): Procurement-Relevant Identity and Structural Class


(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine (CAS 820981-37-1) is a chiral 3-aminopyrrolidine derivative bearing a 3,5-dichlorobenzyl substituent and an N-propyl side chain. It belongs to the broader class of N,N-disubstituted 3-aminopyrrolidines that have been explored as monoamine reuptake inhibitors and N-type calcium channel blockers in patent literature [1]. Comprehensive quantitative biological activity data for this specific stereoisomer are not publicly available in peer-reviewed journals or authoritative databases indexed at the time of this analysis. Procurement decisions for this compound must therefore be guided by its well-defined stereochemical and substitution identity relative to closely related analogs carrying differing N-alkyl chains or aryl substitution patterns, rather than by demonstrated differential bioactivity.

Why (3S)-N-[(3,5-Dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine Cannot Be Simply Substituted: Structural Determinants of Selectivity


Within the 3-aminopyrrolidine chemotype, subtle modifications to the N-alkyl chain length, aryl halogenation pattern, and absolute stereochemistry are known to profoundly alter monoamine transporter selectivity profiles and calcium channel subtype affinity [1][2]. For example, homologation of the N-propyl group to N-butyl (CAS 820981-40-6) or replacement of the 3,5-dichloro substitution with 2,4-dichloro or monochloro patterns can shift the balance between serotonin, norepinephrine, and dopamine transporter inhibition, as well as N-type versus other calcium channel activity [2]. Generic substitution without experimental validation therefore risks selecting a compound with a materially different pharmacological fingerprint, undermining assay reproducibility and SAR campaign integrity.

Quantitative Differentiation Evidence for (3S)-N-[(3,5-Dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine Versus Closest Analogs


N-Alkyl Chain Length Differentiation: N-Propyl (Target) vs. N-Butyl Analog

The target compound bears an N-propyl substituent (three-carbon chain), whereas its closest commercially indexed analog, (3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine (CAS 820981-40-6), carries an N-butyl group (four-carbon chain) [1]. In the broader 3-aminopyrrolidine monoamine reuptake inhibitor series, increasing N-alkyl chain length from propyl to butyl has been associated with altered dopamine transporter (DAT) versus serotonin transporter (SERT) selectivity ratios in related phenyl-substituted congeners [2]. Direct head-to-head quantitative data for this specific pair are absent from the open literature; however, the structural difference alone justifies separate procurement when SAR precision is required.

3-aminopyrrolidine N-alkyl SAR monoamine reuptake inhibitor

Aryl Substitution Pattern Differentiation: 3,5-Dichloro (Target) vs. 2,4-Dichloro and Monochloro Analogs

The target compound features a 3,5-dichlorophenylmethyl group, contrasting with analogs bearing 2,4-dichlorophenyl (e.g., (3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine) or monochlorophenyl (e.g., N-[(2-chlorophenyl)methyl]-N-propyl analogues, CAS unassigned in open registry) substitution patterns [1]. In related dopamine D3 receptor ligand series, the position of chlorine atoms on the aryl ring has been shown to modulate receptor subtype selectivity; for instance, 3,4-dichloro versus 2,3-dichloro substitution patterns yield different D3 versus D2 binding profiles [2]. No direct binding data exist in public repositories for the 3,5-dichloro regioisomer itself, but the established regioisomer sensitivity in this chemical space precludes ad hoc substitution.

dichlorophenyl substitution regioisomer SAR 3-aminopyrrolidine

Absolute Stereochemistry Requirement: (3S)-Enantiomer vs. Racemate or (3R)-Enantiomer

The target compound is specifically the (3S)-enantiomer, as indicated by the CAS registry designation and PubChem stereochemical annotation [1]. The 3-aminopyrrolidine scaffold contains a stereogenic center at the 3-position; the (3R)-enantiomer or racemic mixtures are distinct chemical entities [2]. In closely related monoamine reuptake inhibitor programs, enantiomeric pairs have demonstrated divergent transporter occupancy, metabolic stability, and off-target profiles [2]. Procuring the racemate or the incorrect enantiomer introduces an uncontrolled variable that can invalidate chiral SAR and pharmacokinetic data.

chiral pyrrolidine enantioselective pharmacology stereochemical purity

Recommended Application Scenarios for (3S)-N-[(3,5-Dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine (CAS 820981-37-1)


Monoamine Transporter Structure–Activity Relationship (SAR) Probe

This compound is appropriate as a tool for systematic SAR exploration of N-propyl, 3,5-dichlorobenzyl-substituted 3-aminopyrrolidines within monoamine reuptake inhibitor programs [1]. Its structural distinction from N-butyl and alternative aryl regioisomers allows side-by-side profiling to deconvolute the contributions of N-alkyl chain length and aryl halogenation pattern to monoamine transporter subtype selectivity.

N-Type Calcium Channel Blocker Chemical Starting Point

Given the disclosure of 3-aminopyrrolidine derivatives as N-type calcium channel blockers in patent literature [2], this compound may serve as a building block or reference standard in the development of novel calcium channel modulators. Its 3,5-dichloro substitution pattern differentiates it from more commonly explored 2,4-dichloro or 3,4-dichloro analogs, offering a distinct electronic and steric profile for hit-to-lead optimization.

Chiral Chromatography and Analytical Reference Standard

As a defined (3S)-stereoisomer, this compound can function as an analytical reference standard for chiral HPLC method development and enantiomeric purity determination in synthetic chemistry workflows involving 3-aminopyrrolidine scaffolds [1]. The unambiguous CAS registry stereodescriptor supports its use in quality control and batch-to-batch consistency verification.

Custom Synthesis and Medicinal Chemistry Diversification

This compound is suitable as a key intermediate for further derivatization, including N-functionalization (e.g., sulfonylation, acylation, reductive amination) or pyrrolidine ring elaboration, to generate focused libraries for screening against CNS targets [1][2]. Its well-defined substitution pattern enables unambiguous structure assignment in downstream proprietary analogs.

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